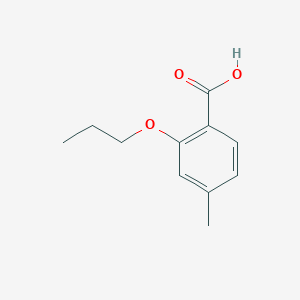

4-Methyl-2-propoxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1249812-16-5 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-methyl-2-propoxybenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |

InChI Key |

DXQPOGSFJQKWMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C)C(=O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Investigations of 4 Methyl 2 Propoxybenzoic Acid

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including both FTIR and Raman techniques, serves as a powerful tool for probing the molecular structure, functional groups, and bonding arrangements within a molecule.

An FTIR spectrum of 4-Methyl-2-propoxybenzoic acid would be expected to reveal characteristic absorption bands confirming its structure. For carboxylic acids, a very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org Another key feature would be the strong carbonyl (C=O) stretching vibration, generally appearing around 1710 cm⁻¹ for such dimers. libretexts.org Other significant peaks would include C-H stretching vibrations for the methyl and propoxy groups just below 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations for the ether and carboxylic acid groups between 1000 and 1300 cm⁻¹. mkjc.in Analysis of these bands would confirm the presence of all key functional groups and provide insight into the molecular environment.

Raman spectroscopy provides complementary information to FTIR. For this compound, the Raman spectrum would be particularly useful for observing the non-polar bonds. Key signals would include the aromatic ring breathing modes and the C=C stretching vibrations. The symmetric C=O stretching vibration would also be present. Aromatic C-H stretching is typically observed above 3000 cm⁻¹. mkjc.in Comparing the Raman and FTIR spectra helps in assigning vibrational modes based on their respective selection rules, offering a more complete picture of the molecule's vibrational framework.

In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. tandfonline.comtandfonline.com This strong intermolecular interaction significantly affects the vibrational frequencies of the involved groups. The broadness and position of the O-H stretching band in the FTIR spectrum are direct indicators of this hydrogen-bonding network. Temperature-variable FTIR studies could be employed to study the strength and dynamics of these hydrogen bonds by observing shifts in the carbonyl (C=O) and hydroxyl (O-H) vibrational bands as the temperature changes. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum provides a map of the proton environments in this compound. The most downfield signal, typically appearing between 10 and 12 ppm, would be the acidic proton of the carboxylic acid group; this signal is often broad. libretexts.org The aromatic protons on the benzene (B151609) ring would appear as a set of signals between approximately 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The propoxy group would show a triplet for the terminal methyl (CH₃) protons around 1.0 ppm, a multiplet for the central methylene (B1212753) (CH₂) protons around 1.8 ppm, and a triplet for the methylene protons attached to the oxygen (OCH₂) around 4.1 ppm. rsc.org The methyl group attached to the aromatic ring would present a singlet around 2.4 ppm. rsc.org

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad s | 1H | -COOH |

| ~7.8 | d | 1H | Aromatic H |

| ~7.1 | d | 1H | Aromatic H |

| ~7.0 | s | 1H | Aromatic H |

| ~4.1 | t | 2H | -OCH₂CH₂CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.8 | m | 2H | -OCH₂CH₂CH₃ |

| ~1.0 | t | 3H | -OCH₂CH₂CH₃ |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, the carbonyl carbon of the carboxylic acid would be the most deshielded, appearing in the 165-180 ppm range. libretexts.org The aromatic carbons would resonate between 110 and 160 ppm, with the carbon attached to the oxygen appearing at a higher chemical shift than those attached to carbon or hydrogen. The carbons of the propoxy group would be found in the upfield region, with the O-CH₂ carbon around 70 ppm and the other two aliphatic carbons at lower chemical shifts. The methyl carbon on the aromatic ring would typically appear around 20-25 ppm. rsc.org

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | -COOH |

| ~159 | C-O (Aromatic) |

| ~142 | C-CH₃ (Aromatic) |

| ~132 | C-H (Aromatic) |

| ~125 | C-COOH (Aromatic) |

| ~122 | C-H (Aromatic) |

| ~115 | C-H (Aromatic) |

| ~70 | -OCH₂CH₂CH₃ |

| ~22 | -OCH₂CH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~10 | -OCH₂CH₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT, D₂O exchange)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information on the connectivity and spatial relationships between atoms in a molecule. For this compound, a combination of these techniques allows for unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons within the propoxy group (CH₂-CH₂-CH₃) and between the adjacent aromatic protons on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, revealing one-bond ¹H-¹³C correlations. sdsu.edu This is crucial for assigning the carbons of the propoxy chain, the aromatic CH groups, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds), which is essential for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include those from the methyl protons to the aromatic quaternary carbons and from the propoxy protons to the ether-linked aromatic carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. science.gov This would confirm the assignments of the carbons in the propoxy chain and the methyl group.

D₂O Exchange: Adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample results in the exchange of labile protons, such as the acidic proton of the carboxylic acid group, with deuterium. rsc.org In the ¹H NMR spectrum, the signal corresponding to the carboxylic acid proton would disappear, confirming its identity.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Predicted Key Correlations | Information Gained |

| COSY | Propoxy: H(α-CH₂) ↔ H(β-CH₂)Propoxy: H(β-CH₂) ↔ H(γ-CH₃)Aromatic: H(3) ↔ H(5) | Confirms connectivity within the aliphatic chain and coupling between aromatic protons. sdsu.edu |

| HSQC | Direct one-bond correlations for all C-H pairs (e.g., C(α)-H(α), C(β)-H(β), C(γ)-H(γ), C(methyl)-H(methyl), C(3)-H(3), C(5)-H(5), C(6)-H(6)). | Unambiguously links each proton to its directly attached carbon atom. sdsu.edu |

| HMBC | Propoxy H(α-CH₂) to aromatic C(2)Aromatic H(3) to C(2), C(4), C(5), C(methyl)Methyl H(CH₃) to aromatic C(3), C(4), C(5)Aromatic H(6) to C(1), C(2), C(4), C(carboxyl) | Establishes the overall carbon framework and the relative positions of the substituents on the aromatic ring. sdsu.edu |

| DEPT-135 | Positive signals for CH and CH₃ carbons.Negative signals for CH₂ carbons.No signal for quaternary carbons (C(1), C(2), C(4), C(carboxyl)). | Differentiates carbon types, confirming assignments. science.gov |

| D₂O Exchange | Disappearance of the COOH proton signal. | Identifies the labile acidic proton. rsc.org |

Mass Spectrometric Approaches for Precise Molecular Information

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy (typically to four or more decimal places). uni-saarland.de This precision allows for the determination of a unique elemental formula. For this compound (C₁₁H₁₄O₃), the calculated monoisotopic mass is 194.0943 Da. uni.lu HR-MS can distinguish this exact mass from other compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula. lcms.cz

Table 2: HR-MS Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₁H₁₄O₃ | The elemental composition of the compound. |

| Calculated Exact Mass | 194.0943 u | The theoretical monoisotopic mass used for comparison against experimental data. uni.lu |

| Experimentally Measured Mass | ~194.0943 ± 0.0005 u | An experimental HR-MS result would confirm the elemental formula by matching the calculated exact mass. uni-saarland.de |

| Adduct Ion ([M+H]⁺) | 195.1016 u | The protonated molecule commonly observed in positive ion mode ESI-MS. uni.lu |

| Adduct Ion ([M-H]⁻) | 193.0870 u | The deprotonated molecule commonly observed in negative ion mode ESI-MS. uni.lu |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular mass-to-charge ratio (the precursor ion), fragmenting it, and then analyzing the masses of the resulting fragment ions. wikipedia.org The fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely occur at the ether linkage and the carboxylic acid group. Common fragmentation pathways include the loss of the propoxy group or the loss of propene via a McLafferty-type rearrangement, as well as decarboxylation. libretexts.orgnih.gov

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 195.10)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |

| 195.10 | 177.09 | 18.01 | Loss of water (H₂O) from the carboxylic acid. |

| 195.10 | 153.09 | 42.02 | Loss of propene (C₃H₆) via rearrangement. |

| 195.10 | 149.06 | 46.04 | Loss of formic acid (CH₂O₂) from the carboxylic acid group. |

| 195.10 | 135.04 | 60.06 | Loss of the propoxy radical followed by H rearrangement. |

Ion Mobility Spectrometry for Collision Cross Section Determination

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. rsc.org This separation provides a physicochemical property known as the Collision Cross Section (CCS), which is a measure of the ion's effective area as it moves through a buffer gas. nih.gov The CCS value is a characteristic feature of an ion and can be used as an additional parameter for confident molecular identification, especially for distinguishing between isomers. rsc.org Predicted CCS values for various adducts of this compound have been calculated. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct Ion | Mass-to-Charge (m/z) | Predicted CCS (Ų) | Ion Type |

| [M+H]⁺ | 195.10158 | 140.9 | Protonated molecule, commonly formed in positive ion mode. uni.lu |

| [M+Na]⁺ | 217.08352 | 148.8 | Sodiated molecule, often observed in positive ion mode. uni.lu |

| [M-H]⁻ | 193.08702 | 143.5 | Deprotonated molecule, characteristic of negative ion mode. uni.lu |

| [M+K]⁺ | 233.05746 | 147.1 | Potassiated molecule, observed in positive ion mode. uni.lu |

Data sourced from computational predictions and serves as a reference for experimental verification. uni.lu

X-ray Crystallography for Solid-State Molecular Architectures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Table 5: Representative Crystallographic Data for a Benzoic Acid Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. researchgate.net |

| Space Group | P2₁/n | A specific description of the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal. brynmawr.edu |

| Z Value | 4 | The number of molecules per unit cell. brynmawr.edu |

| Key Dihedral Angle | C(aromatic)-C(aromatic)-O-C(propoxy) | Defines the rotational conformation of the propoxy group relative to the benzene ring. brynmawr.edu |

| Hydrogen Bond | O-H···O | Describes the intermolecular hydrogen bonding between carboxylic acid groups, forming a dimer. researchgate.net |

This table represents typical parameters obtained from an SC-XRD experiment and is for illustrative purposes.

Compound Index

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature and phase composition of a bulk material. libretexts.orgamericanpharmaceuticalreview.com By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline solid, providing information on its crystal structure, lattice parameters, and the presence of any polymorphic forms or impurities. libretexts.orgamericanpharmaceuticalreview.com

For a given crystalline compound, the PXRD pattern is characterized by a series of peaks at specific diffraction angles (2θ), the positions and relative intensities of which are determined by the arrangement of atoms in the crystal lattice, as described by Bragg's Law. libretexts.org The analysis of the PXRD data for a bulk sample of this compound would be crucial to confirm its phase purity. researchgate.net The comparison of the experimental powder pattern with a theoretical pattern calculated from single-crystal X-ray diffraction data, if available, would verify that the bulk material consists of a single crystalline phase. researchgate.net

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data unavailable in the literature | Data unavailable in the literature | Data unavailable in the literature |

This table is for illustrative purposes and would be populated with experimental data.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique that investigates the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). acs.orgviu.ca The absorption of photons of a specific energy promotes electrons from lower energy molecular orbitals (often the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (often the Lowest Unoccupied Molecular Orbital, LUMO). viu.ca For organic molecules containing chromophores, such as the benzene ring and carbonyl group in this compound, the most common transitions are π→π* and n→π*. viu.ca

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to these electronic transitions. The benzene ring is a primary chromophore, and its π→π* transitions are influenced by the substituents on the ring. spcmc.ac.in The carboxylic acid and propoxy groups, through their electronic effects (inductive and resonance), will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzoic acid. spcmc.ac.inresearchgate.net Specifically, the alkoxy group is an electron-donating group which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. spcmc.ac.in

Experimental UV-Vis spectra of benzoic acid in aqueous solution show absorption maxima around 230 nm and 273 nm. rsc.org For substituted benzoic acids, these values can shift. For instance, ortho-substitution with electron-donating groups like -OH and -NH2 leads to a red shift (lower energy transition). researchgate.net While a specific spectrum for this compound is not available, it is anticipated that its λ_max would be influenced by the combined effects of the methyl and propoxy substituents.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π→π | ~230-280 | Benzene ring, Carbonyl group |

| n→π | >280 | Carbonyl group |

This table presents expected values based on the analysis of related compounds.

Thermal Analysis Techniques for Phase Behavior and Stability

Differential Scanning Calorimetry (DSC) for Phase Transitions in Liquid Crystals

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. acs.org It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. acs.org For materials that exhibit liquid crystalline properties, such as many alkoxybenzoic acids, DSC is instrumental in determining the temperatures and enthalpies of transition between different mesophases (e.g., nematic, smectic) and the isotropic liquid state. researchgate.netmdpi.com

Alkoxybenzoic acids are known to form hydrogen-bonded dimers, which can lead to the formation of calamitic (rod-like) liquid crystals. researchgate.netacs.org The length of the alkoxy chain significantly influences the type of mesophase and the transition temperatures. researchgate.net DSC thermograms of such compounds typically show distinct peaks corresponding to the transitions between the crystalline solid, various liquid crystalline phases, and the isotropic liquid. mdpi.com For example, a study on co-crystals of 4-n-propoxybenzoic acid with 4,4′-bipyridyl showed multiple phase transitions in the DSC curve, including crystal-to-crystal, crystal-to-nematic, and nematic-to-isotropic transitions, each with a characteristic enthalpy change. nih.gov

While a specific DSC thermogram for this compound is not found in the literature, it is plausible that it could exhibit liquid crystalline behavior. A DSC analysis would reveal its melting point and any subsequent mesophase transitions upon heating and cooling cycles. The transition temperatures and enthalpy values would provide critical information about the thermal stability and phase behavior of the material. For instance, a study on various 4-alkoxybenzoic acids demonstrated that they exhibit nematic and/or smectic phases, which were characterized by their transition temperatures and enthalpies as determined by DSC. researchgate.netmdpi.com

Table 3: Phase Transition Data for a Related Alkoxybenzoic Acid Complex (4-n-propoxybenzoic acid–4,4′-bipyridyl (2/1))

| Transition | Temperature (K) | Enthalpy (kJ mol⁻¹) |

| K₁ → K₂ | 365 (1) | 2.9 (6) |

| K₂ → K₃ | 369 (1) | 3.9 (2) |

| K₃ → N | 417 (1) | 39 (1) |

| N → I | 430 (1) | 5.7 (2) |

Data from a study on a co-crystal containing 4-n-propoxybenzoic acid. nih.gov K = crystal, N = nematic, I = isotropic.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netresearchgate.net TGA is primarily used to determine the thermal stability of a material and to study its decomposition behavior. The resulting TGA curve plots the percentage of mass loss against temperature.

For this compound, a TGA analysis would provide information on its decomposition onset temperature, the temperature ranges of different decomposition steps, and the mass of any residual material. The thermal stability of benzoic acid derivatives can be influenced by their substituents. iaea.org For example, TGA has been used to compare the thermal stability of different hydroxy benzoic acid derivatives, showing distinct decomposition profiles. researchgate.net

While a specific TGA curve for this compound is not available, a typical analysis would involve heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. The TGA thermogram would likely show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to the fragmentation and volatilization of the molecule. For instance, a study on related benzoic acid derivatives indicated that decomposition onset can occur at temperatures around 200°C. The analysis of the evolved gases during decomposition using a coupled mass spectrometer (TGA-MS) could further elucidate the decomposition mechanism.

Table 4: Hypothetical Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| Data unavailable in the literature | Data unavailable in the literature | Decomposition of side chains, decarboxylation, fragmentation of the aromatic ring |

This table is for illustrative purposes and would be populated with experimental data.

Theoretical and Computational Chemistry Investigations of 4 Methyl 2 Propoxybenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. vjst.vn For 4-Methyl-2-propoxybenzoic acid, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(2d,p), which provides a good balance of accuracy and computational cost. vjst.vn The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule, thereby predicting its most stable three-dimensional structure.

Once the geometry is optimized, the same DFT method can be used to calculate vibrational frequencies. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental data from infrared (IR) and Raman spectroscopy. mkjc.in For instance, calculations would predict characteristic vibrational modes for the carboxylic acid C=O stretch (typically around 1700-1800 cm⁻¹), the propoxy group C-O-C stretches, and various C-H vibrations in the methyl group and aromatic ring. mkjc.in

| architectureParameter | straightenPredicted Value |

|---|---|

| C(aromatic)-C(aromatic) Bond Length | ~1.39 - 1.41 Å |

| C(aromatic)-C(carboxyl) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.21 Å |

| C(aromatic)-O(propoxy) Bond Length | ~1.37 Å |

| C(aromatic)-C(aromatic)-C(aromatic) Bond Angle | ~119° - 121° |

| O-C=O Bond Angle | ~123° |

While DFT is highly popular, other methods like Hartree-Fock (HF) and semi-empirical calculations are also employed for energetic characterization. intelcentru.ro The HF method is a foundational ab initio approach that does not include electron correlation to the same extent as DFT, often resulting in higher calculated ground state energies. mkjc.in

Semi-empirical methods, such as PM3 (Parametric Model 3) and AM1 (Austin Model 1), are based on the HF formalism but incorporate empirical parameters to simplify calculations, making them significantly faster. uni-muenchen.dewikipedia.org This speed allows for the rapid energetic characterization of large molecules. These methods are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.de A comparative analysis using these different methods can provide a comprehensive understanding of the molecule's energetic landscape.

| functionsMethod | boltPredicted Ground State Energy (Hartree) | speedRelative Computational Cost |

|---|---|---|

| Semi-empirical (PM3) | (Expressed as Heat of Formation) | Lowest |

| Hartree-Fock (HF/6-31G) | Higher Value (e.g., -688.1) | Medium |

| DFT (B3LYP/6-31G) | Lower Value (e.g., -692.5) | High |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. vjst.vn The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. intelcentru.ro For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the propoxy group, while the LUMO is likely centered on the carboxylic acid group and the aromatic ring.

| layersParameter | show_chartPredicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV |

Quantum chemical methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. researchgate.net The predicted shifts are compared to a reference compound, usually Tetramethylsilane (TMS), to provide values that can be correlated with experimental spectra. researchgate.net

As mentioned previously, vibrational frequency calculations provide theoretical IR and Raman spectra. mkjc.in The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are frequently scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. researchgate.net

| scienceAtom Type | scatter_plotPredicted Chemical Shift (ppm) |

|---|---|

| ¹H (Carboxylic acid, -COOH) | 11.0 - 12.5 |

| ¹H (Aromatic, Ar-H) | 6.8 - 7.8 |

| ¹H (Propoxy, -OCH₂-) | 3.9 - 4.1 |

| ¹H (Aromatic methyl, Ar-CH₃) | 2.3 - 2.5 |

| ¹³C (Carboxylic acid, -COOH) | 168 - 172 |

| ¹³C (Aromatic, Ar-C) | 110 - 160 |

| ¹³C (Propoxy, -OCH₂-) | ~70 |

| ¹³C (Aromatic methyl, Ar-CH₃) | ~21 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into conformational flexibility and interactions with the environment. mdpi.com

For this compound, MD simulations can map its conformational landscape by exploring the rotation around key single bonds, such as the C(aromatic)-O bond of the propoxy group and the C(aromatic)-C(carboxyl) bond. This analysis reveals the most populated conformations and the energy barriers between them. nih.gov

Furthermore, MD is essential for studying solvation effects. By surrounding the molecule with explicit solvent molecules (like water) or an implicit solvent continuum, simulations can model how the solvent influences the solute's conformation and behavior. mdpi.com For example, in an aqueous environment, water molecules would form hydrogen bonds with the carboxylic acid and propoxy groups, stabilizing certain conformations over others. These simulations are critical for understanding how the molecule behaves in a realistic biological or chemical setting. whiterose.ac.uk

Molecular Docking and Ligand-Target Interaction Prediction for Biological Systems

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. plos.org This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for further testing. nih.gov

In a typical docking study, the 3D structure of the ligand is placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, estimating the binding affinity, often reported as a binding energy in kcal/mol. researchgate.net A more negative score generally indicates a more favorable interaction. Benzoic acid derivatives have been investigated as inhibitors of various enzymes, such as bacterial proteases or sugar phosphatases. mkjc.inmdpi.com A hypothetical docking of this compound into a protein target would identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues, providing a rationale for its potential biological activity.

| biotechProtein Target (Example) | calculatePredicted Binding Energy (kcal/mol) | hubKey Interacting Residues (Predicted) |

|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | -6.5 | His41, Cys145 (Hydrogen bond with COOH), Met165 (Hydrophobic interaction with propoxy chain) |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -7.2 | Arg221 (Salt bridge with COOH), Tyr46, Val49 (Hydrophobic interactions) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This methodology is pivotal in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthesis and experimental testing. nih.govmdpi.com For a compound like this compound, QSAR models can be developed to predict a range of potential biological activities, such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects, by comparing its structural features to those of a known set of active and inactive molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features, which are quantified by molecular descriptors. nih.gov These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices, Balaban J index), molecular refractivity, and electronic descriptors (e.g., partial charges). nih.govnih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric parameters (e.g., van der Waals volume) and pharmacophore features (e.g., hydrogen bond donors/acceptors, hydrophobic points). nih.gov

For benzoic acid derivatives, QSAR studies have revealed that antimicrobial and other biological activities are often governed by a combination of these descriptors. For instance, studies on p-hydroxy benzoic acid derivatives have shown that antimicrobial activity is correlated with the valence first order molecular connectivity index (1χv), Kier's alpha first order shape index (κα1), and the Balaban topological index (J). nih.gov Similarly, for benzoylaminobenzoic acid derivatives, inhibitory activity against certain bacterial enzymes was found to increase with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov In the case of p-amino benzoic acid derivatives, electronic parameters such as total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were identified as key determinants of antimicrobial activity. chitkara.edu.in

To construct a QSAR model for this compound, a dataset of structurally related benzoic acid derivatives with measured biological activity would be required. The general workflow involves:

Data Set Preparation: Assembling a training set of diverse compounds with their corresponding biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the training set.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), to build a model that correlates descriptors with activity. mdpi.comresearchgate.net

Model Validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques. mdpi.comnih.gov

A hypothetical QSAR model for predicting the antifungal activity of a series of benzoic acid derivatives, including this compound, might yield an equation like:

pMIC = β0 + β1(cLogP) + β2(LUMO) + β3(MR)

Where pMIC is the predicted antifungal activity, cLogP represents hydrophobicity, LUMO is an electronic parameter, and MR is molar refractivity. The coefficients (β) would be determined by the regression analysis.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of Benzoic Acid Derivatives

| Compound | cLogP | LUMO (eV) | Molar Refractivity (ų) | Predicted pMIC |

| Benzoic Acid | 1.87 | -0.54 | 31.1 | 1.2 |

| 4-Methylbenzoic Acid | 2.33 | -0.62 | 35.8 | 1.5 |

| 2-Propoxybenzoic Acid | 2.95 | -0.48 | 45.2 | 1.9 |

| This compound | 3.41 | -0.55 | 50.0 | 2.2 |

| 4-Chlorobenzoic Acid | 2.65 | -0.89 | 36.0 | 1.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Computational Toxicology and ADMET Profiling (excluding safety/hazard interpretations)

In the early stages of drug development, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of a compound. nih.gov Computational, or in silico, ADMET profiling offers a rapid and cost-effective method to predict these properties before a compound is synthesized, helping to identify molecules with favorable pharmacokinetic profiles. oup.comethernet.edu.et Various web-based platforms and software packages utilize machine learning and deep learning models, trained on large datasets of experimental results, to make these predictions. oup.comopenreview.netarxiv.org

For this compound, a comprehensive ADMET profile can be generated computationally. This profile would consist of predictions for a wide range of physicochemical and pharmacokinetic parameters.

Absorption: This pertains to how well the compound is absorbed into the bloodstream. Key predicted parameters include:

Human Intestinal Absorption (HIA): A qualitative prediction of absorption from the gut.

Caco-2 Permeability: An in vitro model for intestinal permeability.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption.

Distribution: This describes how the compound spreads throughout the body. Important predicted properties are:

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, which affects its availability to act on targets.

Metabolism: This relates to the chemical transformation of the compound by enzymes in the body. Predictions often focus on:

Cytochrome P450 (CYP) Inhibition: Identifies potential interactions with major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: This concerns the removal of the compound and its metabolites from the body.

Renal Organic Cation Transporter (OCT2) Inhibition: Predicts interaction with a key transporter involved in renal clearance.

Toxicology: Computational models can predict various toxicological endpoints without interpreting them as safety hazards.

hERG (human Ether-à-go-go-Related Gene) Inhibition: Predicts potential for cardiotoxicity.

AMES Mutagenicity: Predicts the mutagenic potential of the compound.

Table 2: Illustrative Predicted ADMET Profile for this compound

| ADMET Property | Parameter | Predicted Value/Classification |

| Physicochemical | Molecular Weight | 194.23 g/mol |

| cLogP | 3.41 | |

| Water Solubility | Low | |

| Absorption | HIA | Good |

| Caco-2 Permeability | High | |

| P-gp Substrate | No | |

| Distribution | BBB Permeant | Yes |

| PPB | >90% | |

| Metabolism | CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No | |

| Excretion | OCT2 Inhibitor | No |

| Toxicology | hERG Inhibition | Low Risk |

| AMES Mutagenicity | Non-mutagen |

Note: The data in this table is hypothetical and generated for illustrative purposes based on typical outputs of ADMET prediction tools.

Supramolecular Interactions and Crystal Packing Prediction

Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most stable, low-energy crystal structures of a molecule based solely on its chemical diagram. rsc.organnualreviews.org This is of significant interest in the pharmaceutical and materials sciences, as different crystal packings, or polymorphs, can have different physical properties. CSP provides insights into the likely supramolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. ias.ac.innih.gov

For an organic acid like this compound, the process of CSP typically involves two main steps:

Search for Crystal Packings: A systematic or random search is performed to generate a large number of plausible crystal structures within common space groups. rsc.orgnih.gov

Energy Ranking: The generated structures are then ranked based on their calculated lattice energy, which is typically evaluated using a combination of a molecular mechanics force field for intramolecular and intermolecular interactions and quantum mechanical methods for greater accuracy. intelcentru.roresearchgate.net

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. Therefore, a primary and highly predictable supramolecular synthon would be the formation of a centrosymmetric hydrogen-bonded dimer, where the carboxyl groups of two molecules interact via a pair of O-H···O hydrogen bonds. intelcentru.ro This is a very common and stable motif for carboxylic acids in the solid state.

The propoxy group can act as a hydrogen bond acceptor.

The aromatic ring can participate in π-π stacking or C-H···π interactions. ias.ac.in

The methyl group can engage in van der Waals interactions.

The interplay of these interactions determines the final three-dimensional crystal lattice. CSP can generate a crystal energy landscape, plotting the relative energies of different predicted polymorphs. The structures with the lowest energies represent the most likely experimentally observable forms. rsc.org

Table 3: Predicted Low-Energy Crystal Structures and Interactions for this compound

| Predicted Polymorph | Space Group | Relative Energy (kJ/mol) | Key Supramolecular Interactions |

| Form I | P2₁/c | 0.0 (Global Minimum) | Carboxylic acid dimer (O-H···O), π-π stacking |

| Form II | P-1 | +0.8 | Carboxylic acid dimer (O-H···O), C-H···π interactions |

| Form III | C2/c | +1.5 | Carboxylic acid dimer (O-H···O), no significant stacking |

| Form IV | P2₁2₁2₁ | +2.1 | Catemer (chain) of O-H···O hydrogen bonds |

Note: This table is a hypothetical representation of CSP results, illustrating potential polymorphs and their stabilizing interactions.

The Cambridge Structural Database (CSD) serves as a vast repository of experimentally determined crystal structures, which is an invaluable resource for validating CSP methods and understanding common packing motifs for related molecules. biokeanos.com

Chemical Reactivity, Derivatization, and Supramolecular Assembly of 4 Methyl 2 Propoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site on the 4-methyl-2-propoxybenzoic acid molecule, readily undergoing reactions typical of this functional group.

Esterification and Amidation Reactions

This compound can be converted to its corresponding esters and amides through various synthetic protocols. Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, the reaction of this compound with methanol (B129727) would yield methyl 4-methyl-2-propoxybenzoate. google.comtcu.edu The efficiency of this equilibrium-driven reaction can be enhanced by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu

Similarly, amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. youtube.com This transformation often requires the use of coupling reagents to activate the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. irb.hr A variety of amidation protocols, including those utilizing boron-based catalysts, have been developed to improve the sustainability of this important reaction. ucl.ac.uk For example, reacting this compound with a primary amine like methylamine (B109427) would produce N-methyl-4-methyl-2-propoxybenzamide. youtube.com

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methanol | Methyl 4-methyl-2-propoxybenzoate | Esterification |

| This compound | Methylamine | N-methyl-4-methyl-2-propoxybenzamide | Amidation |

Reduction and Oxidation Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The product of this reduction would be (4-methyl-2-propoxyphenyl)methanol.

Conversely, the carboxylic acid group is already in a high oxidation state. Further oxidation of the aromatic ring is possible, but this typically requires harsh conditions and can lead to ring cleavage. The presence of the electron-donating methyl and propoxy groups makes the aromatic ring susceptible to oxidative degradation under strong oxidizing conditions.

Modifications and Functionalization of the Alkoxy Substituent

The propoxy group (-OCH₂CH₂CH₃) offers opportunities for chemical modification, although these are generally less straightforward than reactions involving the carboxylic acid. The ether linkage is relatively stable, but it can be cleaved under harsh conditions, for example, using strong acids like hydrobromic or hydroiodic acid. This would lead to the formation of 4-methyl-2-hydroxybenzoic acid and a propyl halide.

Functionalization of the alkyl chain of the propoxy group is also possible, for instance, through free-radical halogenation, although this can lack selectivity. A more controlled approach to modifying the alkoxy substituent would typically involve synthesizing the desired functionalized propoxybenzoic acid from a suitably modified precursor. For example, derivatives with different alkoxy chain lengths or functionalities can be synthesized from 4-methyl-2-hydroxybenzoic acid by Williamson ether synthesis with an appropriate alkyl halide. ontosight.ai

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methyl and propoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org In the case of this compound, the positions ortho and para to the activating propoxy group are positions 3 and 5, and the position ortho to the methyl group is position 3 and para is position 5. The carboxylic acid group, being an electron-withdrawing group, is a meta-director and deactivates the ring towards electrophilic substitution. quora.com

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the positions activated by the propoxy and methyl groups, namely positions 3 and 5. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution on the ring is generally difficult as the ring is electron-rich. Such reactions typically require the presence of a strong electron-withdrawing group and a good leaving group on the aromatic ring, which are not present in this compound.

Formation of Metal Complexes and Coordination Chemistry

The presence of the carboxylic acid group allows this compound to act as a ligand in the formation of metal complexes. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, or bridging fashions.

Ligand Design and Synthesis based on this compound

This compound can serve as a foundational structure for the design and synthesis of more complex ligands for coordination chemistry. researchgate.net By modifying the basic scaffold, ligands with specific properties for metal ion binding and for the construction of coordination polymers or metal-organic frameworks (MOFs) can be created.

For instance, additional coordinating groups can be introduced onto the aromatic ring or the propoxy substituent to create multidentate ligands. nih.gov The synthesis of such ligands often involves multi-step reaction sequences. These tailored ligands can then be reacted with various metal salts to form complexes with desired structures and properties. mdpi.com The resulting metal complexes can have applications in areas such as catalysis, materials science, and biological imaging. biointerfaceresearch.commdpi.com

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes involving this compound as a ligand is crucial for understanding their structure and properties. When this benzoic acid derivative coordinates to a metal ion, typically through its carboxylate group, the resulting complex can be analyzed using a suite of spectroscopic and structural methods. These techniques provide detailed insights into the coordination environment of the metal center and confirm the formation of the complex.

Common analytical techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy : This method is used to identify the functional groups involved in coordination. Upon complexation, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxylic acid shifts, and the broad O-H stretch disappears, indicating deprotonation and bonding to the metal ion. biointerfaceresearch.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can confirm the structure of the ligand and detect changes in the chemical environment upon complexation. biointerfaceresearch.comnih.gov Shifts in the signals of protons and carbons near the coordinating carboxylate group provide evidence of the metal-ligand interaction.

UV-Visible Spectroscopy : The electronic absorption spectra of the complexes can provide information about the geometry of the metal ion's coordination sphere. nih.gov Transitions observed in the UV-Visible range, such as π→π* and n→π*, may shift upon coordination to a metal. nih.gov

X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the coordination geometry of the metal center, confirming whether the carboxylate ligand binds in a monodentate, bidentate, or bridging fashion. uomustansiriyah.edu.iq

Table 1: Spectroscopic and Structural Analysis Techniques for Metal Complexes

| Technique | Information Obtained | Typical Observations for Carboxylate Complexation |

|---|---|---|

| FT-IR Spectroscopy | Identification of functional groups involved in bonding. | Shift in C=O stretching frequency; disappearance of broad O-H band. biointerfaceresearch.com |

| NMR Spectroscopy | Elucidation of the complex's structure in solution. | Chemical shifts of protons and carbons adjacent to the carboxylate group are altered. biointerfaceresearch.com |

| UV-Visible Spectroscopy | Information on the electronic structure and coordination geometry. | Shifts in π→π* and n→π* transition bands upon coordination. nih.gov |

| Mass Spectrometry | Confirmation of molecular weight and stoichiometry. | Detection of the molecular ion peak corresponding to the metal complex. biointerfaceresearch.comnih.gov |

| X-ray Crystallography | Precise 3D molecular structure, including bond lengths and angles. | Defines the exact coordination mode (e.g., monodentate, bidentate) of the ligand. uomustansiriyah.edu.iq |

Intermolecular Hydrogen Bonding and Supramolecular Interactions

The carboxylic acid functional group of this compound is a powerful and reliable hydrogen-bonding motif that plays a central role in directing its supramolecular assembly. rsc.org Hydrogen bonds are highly directional, non-covalent interactions that guide molecules to form predictable patterns, known as supramolecular synthons. nih.gov

For this compound, the most common and stable interaction is the formation of a cyclic dimer. This occurs through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This specific and robust arrangement is referred to as the R²₂(8) graph set notation in crystallography and is a fundamental building block in the solid-state structures of most carboxylic acids. nih.gov

Beyond self-assembly, this carboxylic acid can form heteromeric synthons by interacting with other complementary functional groups. For instance, when combined with molecules containing a pyridine (B92270) ring, a strong O-H···N hydrogen bond is typically formed, creating an acid-pyridine supramolecular synthon. nih.gov These predictable interactions are the foundation of crystal engineering, allowing for the construction of more complex, multi-component architectures. nih.govnih.gov The reliability of these synthons makes this compound a valuable component for designing ordered molecular solids.

Self-Assembly Processes and Engineered Architectures

The directed and selective nature of hydrogen bonding enables this compound to undergo self-assembly, a process where molecules spontaneously organize into stable, well-defined structures. rsc.orgtum.de This process is governed by the balance of intermolecular forces, primarily the strong and directional hydrogen bonds from the carboxylic acid group. tum.de

By leveraging these interactions, it is possible to engineer specific supramolecular architectures. The head-to-tail hydrogen bonding of the carboxylic acid groups can lead to the formation of one-dimensional chains or tapes. tum.dersc.org These primary structures can then interact with each other through weaker forces, such as van der Waals interactions or π–π stacking of the benzene (B151609) rings, to build up two-dimensional sheets or three-dimensional networks. The ability to control this hierarchical assembly is a central goal of supramolecular chemistry and materials science. nih.gov

Cocrystal Formation and Crystal Engineering

Crystal engineering is the rational design of functional molecular solids, and cocrystals are a major class of these materials. nih.gov A cocrystal is a multi-component crystal where the constituents, such as an active pharmaceutical ingredient (API) and a coformer, are held together by non-covalent interactions, typically hydrogen bonds. nih.govnih.gov

This compound is an excellent candidate for use as a coformer in crystal engineering. rsc.org Its carboxylic acid group can form robust and predictable hydrogen-bonded synthons with a wide variety of functional groups, such as amides, pyridines, or other acids. rsc.orgnih.gov By carefully selecting a coformer to crystallize with this compound, it is possible to create novel crystalline solids with tailored physical properties. nih.gov For example, cocrystallization of an amine-containing compound with this benzoic acid derivative would likely involve proton transfer to form a salt, held together by strong charge-assisted hydrogen bonds, further stabilizing the crystal lattice. rsc.org

Table 2: Potential Coformers and Resulting Supramolecular Synthons

| Coformer Functional Group | Resulting Supramolecular Synthon | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Acid-Acid Dimer | O-H···O Hydrogen Bond |

| Pyridine | Acid-Pyridine | O-H···N Hydrogen Bond nih.gov |

| Amide | Acid-Amide | O-H···O and N-H···O Hydrogen Bonds rsc.org |

| Primary/Secondary Amine | Carboxylate-Ammonium | Charge-Assisted N-H···O Hydrogen Bond rsc.org |

Formation of Liquid Crystalline Mesophases

Many benzoic acid derivatives that possess a rod-like molecular shape are known to exhibit liquid crystalline behavior. These materials have phases, known as mesophases, with properties intermediate between those of a crystalline solid and an isotropic liquid. The closely related compound 4-Propoxybenzoic acid is known to form a liquid crystal. sigmaaldrich.com

The molecular structure of this compound, featuring a rigid aromatic core and a flexible propoxy chain, is conducive to the formation of liquid crystalline mesophases. The hydrogen-bonded dimer of this compound creates an elongated, rigid entity. Upon heating, these dimers can arrange themselves with a degree of long-range orientational order (a nematic phase) or in layers (a smectic phase) before the thermal energy becomes high enough to break all ordered arrangements and form a true isotropic liquid. The specific temperature ranges and types of mesophases formed are key characteristics of such materials.

Investigations of Biological Interactions of 4 Methyl 2 Propoxybenzoic Acid Derivatives Non Clinical Focus

Enzyme Inhibition Profiles and Mechanistic Inquiry

Derivatives of benzoic acid have been the subject of investigation for their potential to inhibit a range of enzymes.

Some benzoic acid derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. science.gov For instance, 3-Chloro-benzoic acid, 2-hydroxy-5-sulfobenzoic acid, 2-(sulfooxy) benzoic acid, 2-hydroxybenzoic acid, 2,3-dimethoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid have all demonstrated inhibitory activity against AChE. science.gov

The potential of these derivatives as inhibitors of carbohydrate-hydrolyzing enzymes has also been explored. One therapeutic strategy for managing Type 2 Diabetes mellitus involves inhibiting enzymes like α-amylase and α-glucosidase to control postprandial blood glucose levels. nih.gov Studies have shown that benzoic acid derivatives can inhibit both α-amylase and α-glucosidase. nih.govsemanticscholar.org For example, gentisic acid, a phenolic acid, has demonstrated inhibitory effects on both enzymes in vitro. semanticscholar.org The inhibition is typically dose-dependent. semanticscholar.org

In the context of insulin (B600854) resistance, protein tyrosine phosphatase 1B (PTP1B) is a key regulatory enzyme. nih.gov In silico docking studies have been conducted to explore the interaction of p-propoxybenzoic acid (p-PBA) with PTP1B, comparing its binding affinity to known inhibitors. researchgate.net

Receptor Binding Affinity Characterization

The interaction of benzoic acid derivatives with various receptors has been a focus of research, particularly in the context of neuroinflammation and pain.

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor primarily found in the central nervous system that modulates the release of several neurotransmitters. nih.gov A number of benzophenone (B1666685) derivatives have been synthesized and shown to exhibit high affinity for the H3R, with some compounds displaying Ki values in the nanomolar range. mdpi.com For instance, one derivative, (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone, demonstrated a high affinity for H3R with a Ki value of 8 nM. mdpi.com Other research has identified pyridazin-3-one derivatives with high affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3Rs. ebi.ac.uk Additionally, novel pimavanserin (B1677881) derivatives have been developed that show excellent H3R affinity (Ki value of 14 nM). semanticscholar.org

In Vitro Cellular Effects and Molecular Pathway Modulation

The effects of benzoic acid derivatives on cellular processes have been investigated in various in vitro models.

The cytotoxic effects of benzoic acid derivatives have been evaluated in several cancer cell lines. Studies have shown that certain derivatives can significantly reduce the viability of MCF-7 breast cancer cells. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to suppress the viability of MCF-7 and MDA-MB-468 cancer cells, while having minimal effects on other cell lines like HepG2, Huh-7, and Hela. nih.gov These compounds can induce cell-cycle arrest and apoptosis. nih.gov Other studies have identified flufenamic acid derivatives that exhibit cytotoxic effects against MCF-7 cells through the induction of apoptosis. pensoft.net

The anti-mitotic properties of some benzoic acid derivatives have been assessed using the Allium cepa (onion root) model. To determine these properties, Allium Cepa roots can be treated with different concentrations of the test compound, and the number and length of the roots are observed over a period of time. researchgate.net For instance, the anti-mitotic potential of p-propoxybenzoic acid has been explored using this method. researchgate.net

While specific studies on the Na+ transport inhibition by 4-methyl-2-propoxybenzoic acid derivatives are not detailed in the provided results, the broader class of benzoic acid derivatives has been studied for their interactions with ion channels.

In Vitro Antimicrobial Spectrum Analysis

The antimicrobial properties of benzoic acid derivatives have been widely investigated against a range of pathogens.

Arylpropionic acid derivatives have demonstrated broad biological activity, including antibacterial effects. researchgate.net Studies have shown that certain benzoic acid derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, some synthesized propionic acid derivatives have been evaluated in vitro against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). researchgate.net Furthermore, novel pipemidic acid derivatives have shown high antibacterial activity, particularly against Gram-negative rods from the Enterobacteriaceae family, such as Proteus mirabilis, Salmonella typhimurium, and Escherichia coli. nih.gov

In terms of antimycobacterial activity, some phenoxy acetic acid derivatives have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv. researchgate.net Additionally, 4-aminobenzoic acid (PABA) derivatives have exhibited moderate antimycobacterial activity. mdpi.com

Regarding antifungal properties, derivatives of 4-aminobenzoic acid have shown potent broad-spectrum antifungal activity. mdpi.com Some 1,3-oxazole derivatives containing a phenyl group have also been found to be active against Candida albicans. mdpi.com

In Vitro Antioxidant Activity Assessment

The evaluation of the antioxidant potential of chemical compounds is a critical step in understanding their biological interactions. For derivatives of this compound, a series of in vitro assays can be employed to determine their ability to counteract oxidative stress. These assays typically measure the capacity of a compound to scavenge free radicals or to reduce oxidized species.

Commonly utilized methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govmdpi.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.gov The FRAP assay, conversely, evaluates the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov

To systematically investigate the antioxidant potential of this compound derivatives, a panel of compounds with varied structural modifications would be tested. The results could be quantified as IC₅₀ values (the concentration required to inhibit 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov

Table 1: Illustrative Data Table for In Vitro Antioxidant Activity of Hypothetical this compound Derivatives This table is for illustrative purposes only and does not represent actual experimental data.

| Compound ID | Derivative Type | DPPH Scavenging (IC₅₀, µM) | FRAP Value (µmol Trolox Eq./g) |

|---|---|---|---|

| Parent | This compound | >200 | <10 |

| Deriv-A | Ester (e.g., Methyl ester) | >200 | <10 |

| Deriv-B | Amide (e.g., Anilide) | 150 | 25 |

| Deriv-C | Hydroxylated Phenyl Amide | 75 | 60 |

| Standard | Ascorbic Acid | 25 | 1500 |

In Vitro Anti-inflammatory Response at the Molecular and Cellular Level

Inflammation is a complex biological response involving various cellular and molecular mediators. The anti-inflammatory potential of this compound derivatives can be assessed in vitro by examining their effects on key inflammatory pathways. Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) are organic acids that function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). mpdkrc.edu.iniomcworld.com

The primary targets for investigation would be the two isoforms of the COX enzyme, COX-1 and COX-2. nih.gov Selective inhibition of COX-2 is often a goal in drug design to reduce the gastrointestinal side effects associated with COX-1 inhibition. mdpi.com The inhibitory activity of the derivatives against these enzymes can be determined using purified enzyme assays, with results expressed as IC₅₀ values. nih.gov

Furthermore, cellular assays provide a more complex biological system for evaluation. Macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), are a standard model for studying inflammation. nih.gov In this system, the ability of the compounds to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (e.g., PGE₂) can be quantified. nih.govjapsonline.com Inhibition of protein denaturation is another in vitro method used to assess anti-inflammatory potential, as the denaturation of proteins is a well-documented cause of inflammation. japsonline.comresearchgate.net

Table 2: Illustrative Data Table for In Vitro Anti-inflammatory Activity of Hypothetical this compound Derivatives This table is for illustrative purposes only and does not represent actual experimental data.

| Compound ID | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | NO Inhibition in LPS-stimulated Macrophages (% at 50 µM) |

|---|---|---|---|

| Parent | >100 | 85 | 15 |

| Deriv-A | >100 | 60 | 25 |

| Deriv-B | 90 | 20 | 55 |

| Deriv-D | 75 | 5 | 70 |

| Standard | Celecoxib | 15 | 0.05 | 95 |

Structure-Activity Relationship (SAR) Elucidation for Observed Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR elucidation would involve correlating specific structural modifications with the outcomes of the in vitro antioxidant and anti-inflammatory assays.

Key structural features of the this compound scaffold that can be systematically modified include:

The Carboxylic Acid Moiety: The acidic proton of the carboxyl group is often crucial for the activity of NSAIDs. Conversion of this group into esters or amides would likely alter the molecule's acidity, polarity, and ability to form hydrogen bonds. Esterification can increase lipophilicity, which may enhance cell membrane permeability but could decrease solubility in aqueous media. researchgate.net Amide derivatives introduce a hydrogen bond donor and can participate in different binding interactions compared to the parent carboxylic acid. japsonline.com

The Propoxy Chain: The 2-propoxy group is a significant feature, contributing to the molecule's lipophilicity. The length and branching of this alkoxy chain can be varied to probe its influence on activity. For instance, replacing the propoxy group with methoxy (B1213986), ethoxy, or butoxy chains could reveal an optimal chain length for fitting into a hydrophobic pocket of a target enzyme, such as COX.

The Aromatic Ring: The substitution pattern on the benzene (B151609) ring is a critical determinant of activity. The existing 4-methyl group can be moved to other positions or replaced with other alkyl groups of varying sizes to explore steric effects. Furthermore, the introduction of additional substituents, such as halogens or electron-withdrawing/donating groups, at the available positions (3, 5, and 6) would modulate the electronic properties of the ring. For example, adding an electron-withdrawing group could influence the pKa of the carboxylic acid, while adding a bulky group could provide steric hindrance or favorable van der Waals interactions within a binding site. Studies on other benzoic acid derivatives have shown that the position and nature of substituents are paramount for biological activity. antiox.orgnih.gov

By systematically synthesizing and testing a library of such derivatives, a comprehensive SAR profile can be developed. This would provide valuable insights into the molecular features required for the potential antioxidant and anti-inflammatory activities of this class of compounds.

Applications of 4 Methyl 2 Propoxybenzoic Acid in Advanced Materials Science and As Industrial Intermediates

Development of Liquid Crystalline Materials

The structure of 4-Methyl-2-propoxybenzoic acid is conducive to the formation of liquid crystalline phases, which are states of matter with properties between those of conventional liquids and solid crystals. Benzoic acid derivatives, in particular, are well-known for exhibiting liquid crystallinity. tandfonline.com

Mesophase Formation and Characterization

The primary mechanism for mesophase (liquid crystal phase) formation in benzoic acid-based molecules is the creation of intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. tandfonline.comresearchgate.net This "dimerization" results in a more elongated, rod-like supramolecular structure that is capable of aligning directionally to form a liquid crystal phase. tandfonline.com The presence of the propoxy group further contributes to the formation of these mesophases. chemshuttle.com

The characterization of these phases is typically conducted using a suite of analytical techniques:

Differential Scanning Calorimetry (DSC): This technique is used to determine the temperatures at which phase transitions occur (e.g., from a crystal to a liquid crystal, or from a liquid crystal to an isotropic liquid) and to measure the enthalpy changes associated with these transitions. tandfonline.comunifi.it

Polarizing Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase by observing the unique optical textures that form as the material is heated and cooled. For example, a nematic phase often exhibits a characteristic Schlieren texture. tandfonline.comunifi.it

X-ray Diffraction (XRD): XRD analysis provides detailed information about the molecular arrangement within the mesophase, helping to confirm the type and order of the liquid crystalline network. tandfonline.com

Table 1: Illustrative Phase Transition Behavior of a Hydrogen-Bonded Benzoic Acid System This table provides example data for a related benzoic acid polymer system to illustrate the types of transitions observed with DSC and POM analysis.

| Transition | Temperature (°C) | Method of Observation | Enthalpy (kJ/mol) |

| Glass Transition | ~30 | DSC | N/A |

| Crystalline to Nematic | 84 | DSC, POM | - |

| Nematic to Isotropic | 157 | DSC, POM | 1.8 |

Data adapted from an example of a nematic liquid crystalline material. unifi.it

Alignment Properties and Electro-optical Response

For applications in devices like displays and sensors, the ability to control the alignment of liquid crystal molecules with an external electric field is paramount. The inherent polarity and structural characteristics of molecules derived from this compound make them suitable for creating materials with specific electro-optical properties.

A structurally similar compound, 4-methoxy-2-propoxybenzoic acid, has been successfully used as a precursor to synthesize side-chain rod-like polar liquid crystal polymers. google.com These polymers are designed for applications in nonlinear optics, where they exhibit a high second-harmonic generation (SHG) response—a sophisticated electro-optical effect. google.com This demonstrates that the core benzoic acid structure, when appropriately functionalized, can be integrated into materials that respond to electric fields, a critical property for optical switching and modulation. google.com The alignment of these molecules can be influenced by surface treatments or the application of external fields, enabling their use in advanced optoelectronic devices. tandfonline.comgoogle.com

Hydrogen-Bonded Liquid Crystalline Networks

The hydrogen bonding capability of the carboxylic acid group is not just crucial for forming simple dimers but also for constructing more complex and stable supramolecular architectures. tandfonline.comacs.org When benzoic acid moieties are attached as side groups to a polymer backbone, such as a polysiloxane, the hydrogen bonds between them act as non-covalent cross-links. tandfonline.comtandfonline.com This self-assembly process creates a stable, anisotropic polymeric network. tandfonline.com

The formation and reversibility of these hydrogen-bonded networks can be studied in detail using temperature-variable Fourier Transform Infrared (FTIR) spectroscopy, which tracks the vibrational modes of the carboxylic acid groups as they associate and dissociate. tandfonline.com This ability to form reversible, stimulus-responsive networks is a key area of research for creating "smart" materials, such as sensors and actuators. tandfonline.comvt.edu

Polymer Chemistry and Functional Material Design

Beyond its direct use in liquid crystal mixtures, this compound serves as a valuable monomer and intermediate for synthesizing advanced polymers.

Monomer for Polyester (B1180765) Synthesis with Tailored Properties

Polyesters are a major class of polymers typically formed through the polycondensation reaction of a dicarboxylic acid with a diol. essentialchemicalindustry.orgjku.at As a carboxylic acid, this compound can be incorporated as a monomer into polyester chains to precisely control the properties of the final material. chemshuttle.comnih.gov

The different components of the molecule's structure each play a role in tailoring the polymer's characteristics:

Aromatic Ring: The rigid benzene (B151609) ring, when incorporated into the polymer backbone, imparts stiffness, strength, and high thermal stability. essentialchemicalindustry.org

Propoxy Group: The flexible ether linkage in the propoxy group can increase the polymer chain's mobility, potentially improving processability or modifying its mechanical properties. chemshuttle.com

Carboxylic Acid Group: This functional group is the reactive site for the esterification reaction that forms the polyester chain. essentialchemicalindustry.org

Table 2: Influence of Monomer Structural Moieties on Polyester Properties

| Structural Moiety of Monomer | Predicted Impact on Final Polyester |

| Benzoic Acid Ring | Increases rigidity, thermal stability, and strength. essentialchemicalindustry.org |

| Propoxy Group | Introduces flexibility into the polymer backbone. chemshuttle.com |

| Methyl Group | Can influence solubility and packing of polymer chains. |

| Carboxylic Acid | Serves as the primary reaction site for polymerization. jku.at |

Incorporation into Advanced Polymer Architectures

The utility of this compound extends to the creation of polymers with more complex and functional architectures than simple linear polyesters. Research on related compounds has demonstrated their incorporation into sophisticated polymer structures.

For instance, 4-propoxybenzoic acid has been chemically grafted onto polysiloxane backbones to create side-chain polymers that form hydrogen-bonded nematic networks. tandfonline.comtandfonline.com This approach combines the flexibility and thermal stability of a silicone polymer with the liquid crystalline properties of the benzoic acid moieties. Similarly, the use of 4-methoxy-2-propoxybenzoic acid in the synthesis of side-chain polar liquid crystal polymers for nonlinear optics highlights how these monomers can be used to build advanced functional materials. google.com These examples show a clear pathway for using this compound to design graft copolymers and side-chain polymers, where its specific structure can be leveraged to introduce liquid crystallinity or other desired functionalities into a host polymer.

Role as Synthetic Intermediates for Complex Organic Molecules

The primary role of this compound in a research or industrial context is as a synthetic intermediate—a building block for constructing larger, more complex molecules. The carboxylic acid and propoxy groups are reactive handles that allow for its incorporation into a wide range of organic structures.

Detailed research on related compounds illustrates this role clearly. For example, its parent compound, 4-propoxybenzoic acid, serves as a key starting material in multi-step syntheses. mdpi.com It is used to prepare oxiran-2-ylmethyl 4-propoxybenzoate, an epoxide intermediate that can be further reacted with various amines to produce 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, a class of compounds investigated for potential dual antihypertensive properties. mdpi.com This synthetic pathway highlights how the propoxybenzoic acid backbone can be functionalized to create molecules with specific biological scaffolds.

Furthermore, benzoic acid derivatives with propoxy groups are components in the synthesis of complex molecules intended for medicinal chemistry research. ontosight.ai The general strategy often involves protecting the carboxylic acid group, performing reactions on other parts of the molecule, and then deprotecting the acid to yield the final product or another intermediate. Given its structure, this compound is a suitable candidate for similar synthetic schemes, where the additional methyl group could be used to fine-tune the steric or electronic properties of the target molecule.

Contribution to Specialty Chemical Manufacturing (e.g., fragrances, dyes, agrochemicals)

Substituted benzoic acids are fundamental precursors in the specialty chemicals industry. eganet.go.tz While direct evidence of this compound's use in fragrances, dyes, or agrochemicals is limited, the applications of its isomers and related compounds are well-documented. For instance, o-propoxybenzamide, an amide derivative of an isomer, is employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Its structure is considered a versatile building block for developing new pesticides or herbicides. lookchem.com